molecular formula C7H4F4INO B8629592 2,2,2-Trifluoro-1-(2-fluoro-4-iodopyridin-3-yl)ethanol

2,2,2-Trifluoro-1-(2-fluoro-4-iodopyridin-3-yl)ethanol

Cat. No. B8629592
M. Wt: 321.01 g/mol
InChI Key: NKCJJEQKFDJUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367697B2

Procedure details

2-fluoro-4-iodo-pyridine-3-carbaldehyde (50 g, 199.2 mmol) was dissolved in dry THF (600.0 mL) and the mixture cooled to 3.5° C. Trimethyl-(trifluoromethyl)silane (102.0 g, 106.0 mL, 717.1 mmol) was added and the mixture was stirred for 10 minutes (temp held at 3.6° C.) then tetrabutylammonium fluoride (9.960 mL of 1 M, 9.960 mmol) (in THF) was added dropwise. The temperature increased rapidly to 23.6° C. on adding ca 0.5 ml. The remainder of the solution was added slowly over 10 minutes—the reaction temperature did not increase further. The reaction mixture became dark brown in colour, and was diluted by slow addition of 6M HCl (500 ml) with the ice bath still in place. The temperature increased to a maximum of 27.8° C. The mixture was stirred for 10 minutes and then re-cooled in an ice bath and sodium hydroxide (120 g total) was added partially as solid, then as a concentrated solution in water. The pH of the final mixture was 6-7. The mixture was diluted with EtOAc (500 ml) and the organic layer removed. The aqueous was extracted with EtOAc (2×500 ml) and the combined organics washed with brine (250 ml), dried (MgSO4), filtered and concentrated to a dark brown oil which was purified by filtration through a silica plug eluting with a 15%-30% EtOAc/Hexanes solvent system. The product was collected as a beige solid (45 g, 71% Yield).
Quantity
9.96 mL
Type
catalyst
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
106 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
120 g
Type
reactant
Reaction Step Five
[Compound]
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
500 mL
Type
solvent
Reaction Step Eight
Name
Yield
71%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([CH:8]=[O:9])=[C:6]([I:10])[CH:5]=[CH:4][N:3]=1.C[Si](C)(C)[C:13]([F:16])([F:15])[F:14].Cl.[OH-].[Na+]>C1COCC1.O.CCOC(C)=O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>[F:14][C:13]([F:16])([F:15])[CH:8]([C:7]1[C:2]([F:1])=[N:3][CH:4]=[CH:5][C:6]=1[I:10])[OH:9] |f:3.4,8.9|

Inputs

Step One
Name
Quantity
9.96 mL
Type
catalyst
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
FC1=NC=CC(=C1C=O)I
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
106 mL
Type
reactant
Smiles
C[Si](C(F)(F)F)(C)C
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
Cl
Name
ice
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
120 g
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
500 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3.5 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes (temp held at 3.6° C.)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature increased rapidly to 23.6° C.
ADDITION
Type
ADDITION
Details
on adding ca 0.5 ml
ADDITION
Type
ADDITION
Details
The remainder of the solution was added slowly over 10 minutes—the reaction temperature
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
did not increase further
TEMPERATURE
Type
TEMPERATURE
Details
The temperature increased to a maximum of 27.8° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
re-cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the organic layer removed
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted with EtOAc (2×500 ml)
WASH
Type
WASH
Details
the combined organics washed with brine (250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a dark brown oil which
FILTRATION
Type
FILTRATION
Details
was purified by filtration through a silica plug
WASH
Type
WASH
Details
eluting with a 15%-30% EtOAc/Hexanes solvent system

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC(C(O)C=1C(=NC=CC1I)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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